Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate

Medicinal Chemistry ADME Optimization Building Block Selection

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1427396-95-9) is a Cbz-protected saturated bicyclic heterocycle with the molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.31 g·mol⁻¹. The compound exists in defined stereoisomeric forms; the (3aR,6aR) enantiomer bears a cis-fused 5,5-ring junction with two defined stereocenters.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B12931959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1CNC2C1N(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12/h1-5,12-13,15H,6-10H2
InChIKeyNRDFHLJYVIKWTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate – Core Scaffold Identity and Procurement Baseline


Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1427396-95-9) is a Cbz-protected saturated bicyclic heterocycle with the molecular formula C₁₄H₁₈N₂O₂ and molecular weight 246.31 g·mol⁻¹ . The compound exists in defined stereoisomeric forms; the (3aR,6aR) enantiomer bears a cis-fused 5,5-ring junction with two defined stereocenters . It serves as a versatile synthetic building block for pyrrolidine-5,5-trans-lactam serine protease inhibitors and cis-hexahydropyrrolo[3,2-b]pyrrol-3-one cysteinyl proteinase inhibitors, with the Cbz group providing a hydrogenolytically removable amine protecting group orthogonal to acid-labile Boc protection [1][2].

Why Benzyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Cannot Be Simply Swapped for a Boc or Fmoc Analog


Generic substitution among N-protected hexahydropyrrolo[3,2-b]pyrrole building blocks is precluded by three interdependent factors: stereochemical integrity of the ring junction, protecting-group orthogonality requirements in multi-step synthetic sequences, and differentiated physicochemical properties. The cis-fused (3aR,6aR) isomer possesses a thermodynamically and kinetically stable bridgehead stereocenter that resists epimerization under basic and thermal conditions, whereas the trans-fused isomer is prone to configurational drift [1][2]. The Cbz group is removed under neutral hydrogenolysis conditions (H₂, Pd/C), providing true orthogonality to acid-labile Boc and base-labile Fmoc protecting groups; using a Boc analog in a sequence requiring acidic deprotection of another functionality would lead to premature deprotection or side reactions . Furthermore, the Cbz benzyl chromophore enables UV-based HPLC monitoring at 254 nm, a practical advantage absent from the Boc analog, which lacks a strong chromophore .

Quantitative Differentiation Evidence for Benzyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Versus Closest Analogs


Lipophilicity Advantage: Cbz-Benzyl vs. Boc-tert-Butyl LogP Comparison

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (Cbz-protected) displays a computed LogP of 1.76, compared to a LogP of 0.62 for the direct Boc-protected analog tert-butyl (3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, an approximately 2.8-fold increase in predicted lipophilicity . The topological polar surface area (TPSA) is 41.57 Ų for the Cbz compound versus 41.6 Ų (estimated) for the Boc analog, indicating that the lipophilicity difference is driven predominantly by the benzyl carbamate moiety rather than by a change in hydrogen-bonding capacity .

Medicinal Chemistry ADME Optimization Building Block Selection

Stereochemical Integrity: cis-Fused Bridgehead Stability Enables Multi-Step Synthetic Sequences Without Epimerization

The (3aR,6aR)-cis-fused ring junction of benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate provides thermodynamic and kinetic stability to the bridgehead stereocenter adjacent to the ketone carbonyl in derived 3-one peptidomimetics. In contrast, the corresponding trans-fused bicycle could not be obtained via the same intramolecular epoxide cyclization route; the syn-epoxide precursor theoretically leading to the trans-fused bicycle remained unchanged under the reaction conditions [1]. The cis-fused geometry ensures that the relative configuration at C3a and C6a is maintained throughout subsequent synthetic transformations, including Fmoc/Cbz interconversion and solid-phase peptide coupling steps [1][2].

Stereochemistry Synthetic Methodology Chiral Building Block

Protecting Group Orthogonality: Cbz Hydrogenolysis Enables Selective Deprotection in the Presence of Boc and Fmoc Groups

The benzyloxycarbonyl (Cbz) group of benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is cleaved under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature, atmospheric pressure), whereas the Boc analog requires acidic conditions (20–50% TFA/CH₂Cl₂) and the Fmoc analog requires basic conditions (20% piperidine/DMF) . This orthogonal reactivity profile permits the Cbz compound to be carried through synthetic sequences that involve acid- or base-sensitive functionalities without premature deprotection. The benzyl group also serves as a UV chromophore (λₘₐₓ ~254 nm), facilitating reaction monitoring by TLC or HPLC, which is not available with the Boc analog .

Protecting Group Strategy Orthogonal Deprotection Multi-Step Synthesis

Scaffold Privilege: Quantitative Activity of Derivatives Across Protease Families Demonstrates Broad Utility

Derivatives of the hexahydropyrrolo[3,2-b]pyrrole scaffold—for which benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is the direct Cbz-protected precursor—exhibit potent inhibitory activity across multiple protease families: (i) benzyl (3aS,6aR)-4-acetyl-6-allyl-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate inhibits human neutrophil elastase (HNE) with IC₅₀ = 0.690 nM [1]; (ii) compound 22, a cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic bearing a Cbz group, is a potent and selective inhibitor of human cathepsin K with good DMPK properties and activity in a cell-based osteoclast bone resorption assay [2]; (iii) pyrrolo[3,2-b]pyrrole derivative 1, a basic pyrrolopyrrole-hydrazide, inhibits the TET1 protein with IC₅₀ = 1.33 μM and exhibits exclusive mitochondrial localization (Pearson's correlation coefficient = 0.92) [3].

Protease Inhibition Scaffold Privilege Drug Discovery

Physicochemical Property Profile: Boiling Point, Density, and Vapor Pressure Differentiate the Compound from Acyclic Analogs

Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate has a predicted boiling point of 385.4 ± 25.0 °C at 760 mmHg, a density of 1.2 ± 0.1 g·cm⁻³, a flash point of 186.9 ± 23.2 °C, and a vapor pressure of 0.0 ± 0.9 mmHg at 25 °C . These values reflect the combined contribution of the rigid bicyclic scaffold and the benzyl carbamate moiety. The high boiling point and low vapor pressure indicate that the compound is a non-volatile solid under ambient conditions, suitable for standard organic synthesis workflows and long-term storage at room temperature . In comparison, monocyclic N-Cbz-pyrrolidine (MW 205.25 g·mol⁻¹) has a significantly lower boiling point (~290–310 °C estimated), reflecting the absence of the second fused ring.

Physicochemical Characterization Process Chemistry Purification Strategy

Commercial Purity Benchmarking: ≥98% Purity Specification with Validated QC Documentation

The target compound is commercially available from multiple reputable vendors with defined purity specifications: Leyan offers ≥98% purity (CAS 1427396-95-9) ; Fluorochem lists 95% purity for the (3aR,6aR) enantiomer (CAS 1295578-04-9) with full SDS and hazard documentation ; AKSci provides the compound with batch-level quality assurance and availability of Certificate of Analysis (COA) upon request . The purity range of 95–98% is typical for research-grade heterocyclic building blocks of this structural complexity, but the availability of COA-backed material from multiple independent suppliers reduces single-source supply risk.

Quality Control Procurement Specification Reproducibility

Optimal Application Scenarios for Benzyl Hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Based on Quantitative Evidence


Multi-Step Synthesis of Serine Protease Inhibitors Requiring Orthogonal N-Deprotection

In synthetic sequences toward pyrrolidine-5,5-trans-lactam inhibitors of HCMV protease or HCV NS3/4A protease, the Cbz group of benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate can be selectively removed by hydrogenolysis (H₂, Pd/C) in the presence of acid-labile tert-butyl esters or Boc-protected amines, enabling sequential deprotection without intermediate isolation [1]. This orthogonality has been exploited in the GSK program that produced the clinical candidate GW311616A, a sub-nanomolar HNE inhibitor, where the Cbz-protected scaffold was carried through multiple synthetic steps before final deprotection [2].

Synthesis of cis-Fused Peptidomimetic Cathepsin K Inhibitors for Osteoporosis Research

The (3aR,6aR)-cis-fused stereochemistry of the target compound ensures configurational stability at the bridgehead carbon during intramolecular epoxide cyclization and solid-phase peptide coupling. This property was critical in the development of compound 22, a potent and selective cathepsin K inhibitor that demonstrated activity in a cell-based human osteoclast bone resorption assay [3]. Researchers targeting CAC1 cysteinyl proteinases should prioritize the cis-fused Cbz building block over trans-fused or racemic alternatives to avoid epimerization-related potency losses.

Screening Library Construction for Epigenetic TET1 Protein Inhibition

The hexahydropyrrolo[3,2-b]pyrrole scaffold, accessible via deprotection and functionalization of the target compound, has been validated as a TET1 protein inhibitor chemotype (IC₅₀ = 1.33 μM for derivative 1) with confirmed mitochondrial localization (Pearson's coefficient 0.92) [4]. The Cbz protecting group facilitates late-stage diversification through hydrogenolytic deprotection followed by acylation or sulfonylation, enabling rapid SAR exploration around the exposed secondary amine.

Process Chemistry Scale-Up Where Low Volatility and High Boiling Point Simplify Solvent Removal

With a predicted boiling point of 385.4 °C and negligible vapor pressure at ambient temperature, benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate is non-volatile under standard rotary evaporation conditions (40–60 °C, reduced pressure) . This property simplifies solvent switching and concentration steps during multi-gram scale-up, reducing product loss compared to more volatile monocyclic or acyclic building blocks. The compound is stable under long-term storage at ambient temperature in a cool, dry environment .

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